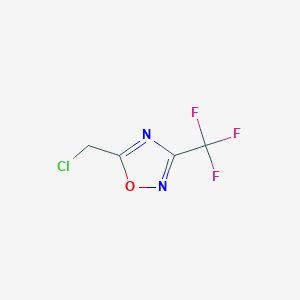

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N2O/c5-1-2-9-3(10-11-2)4(6,7)8/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACHKVQSVMCWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100442-49-7 | |

| Record name | 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a key heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique combination of a reactive chloromethyl group, a metabolically stable trifluoromethyl moiety, and the versatile 1,2,4-oxadiazole core makes it a valuable building block for the synthesis of novel therapeutic agents. The 1,2,4-oxadiazole ring is often employed as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on data from closely related analogs and an understanding of its structural components.

| Property | Value (Predicted/Inferred) | Source/Rationale |

| CAS Number | 100442-49-7 | [2] |

| Molecular Formula | C₄H₂ClF₃N₂O | |

| Molecular Weight | 186.52 g/mol | [3] |

| Appearance | Likely a solid at room temperature. | Based on the solid form of many substituted oxadiazoles. |

| Melting Point | Data not available. | - |

| Boiling Point | Data not available. | - |

| Solubility | Expected to be soluble in common organic solvents like chloroform and methanol. | Based on solubility information for the regioisomer. |

| pKa | The 1,2,4-oxadiazole ring is weakly basic. | General knowledge of oxadiazole chemistry. |

Structural Elucidation: Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, featuring a singlet for the chloromethyl protons.

-

-CH₂Cl: A singlet is anticipated in the region of δ 4.5-5.0 ppm. The exact chemical shift would be influenced by the electron-withdrawing nature of the oxadiazole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

-CH₂Cl: The chloromethyl carbon is expected to appear in the range of δ 40-50 ppm.

-

C₃ and C₅ (oxadiazole ring): These carbons are expected to resonate in the aromatic region, typically between δ 160-180 ppm.[4]

-

-CF₃: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, likely in the region of δ 115-125 ppm.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

C=N stretching (oxadiazole ring): Strong absorption bands are expected in the region of 1600-1650 cm⁻¹.

-

C-O-N stretching (oxadiazole ring): Bands in the 1200-1300 cm⁻¹ region.

-

C-F stretching (-CF₃): Strong, characteristic absorptions in the 1100-1300 cm⁻¹ range.

-

C-Cl stretching (-CH₂Cl): A band in the 600-800 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 186, with an isotopic pattern characteristic of a compound containing one chlorine atom (M+2 peak at approximately 32% of the M peak).

-

Fragmentation: Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.

Synthesis of this compound

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. A plausible and efficient synthetic route to this compound involves the cyclization of an N-acylated amidoxime. This approach offers high yields and good control over the final product. A detailed experimental protocol based on established methodologies is provided below.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Trifluoroacetamidoxime

-

Reaction Setup: To a stirred solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., sodium carbonate or triethylamine) portion-wise at 0 °C.

-

Addition of Nitrile: Slowly bubble trifluoroacetonitrile gas through the reaction mixture or add it as a solution in a suitable solvent.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, filter the mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain crude trifluoroacetamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of N-(Chloroacetyl)trifluoroacetamidoxime

-

Reaction Setup: Dissolve the crude trifluoroacetamidoxime in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Acylation: Add a base (e.g., triethylamine or pyridine) to the solution, followed by the dropwise addition of chloroacetyl chloride.[5]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting amidoxime is consumed.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(chloroacetyl)trifluoroacetamidoxime.

Step 3: Cyclization to this compound

-

Reaction Setup: Dissolve the crude N-(chloroacetyl)trifluoroacetamidoxime in a high-boiling point solvent such as toluene or xylene.

-

Cyclization: Heat the reaction mixture to reflux. The thermal dehydration and cyclization will proceed to form the 1,2,4-oxadiazole ring.[6][7]

-

Reaction Monitoring: Monitor the formation of the product by TLC or GC-MS.

-

Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the chloromethyl group and the stability of the oxadiazole ring.

Nucleophilic Substitution at the Chloromethyl Group

The chlorine atom of the chloromethyl group is a good leaving group, making this position susceptible to nucleophilic attack. This is the most synthetically useful reaction of this compound, allowing for the introduction of a wide variety of functional groups.

Caption: Nucleophilic substitution at the chloromethyl position.

Common nucleophiles that can be employed include:

-

Amines: Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives.

-

Alcohols/Phenols: Alkoxide or phenoxide nucleophiles will form ether linkages.

-

Thiols: Thiolates react to form thioethers.

-

Cyanide: The introduction of a nitrile group can be a precursor for further synthetic transformations.

This reactivity is fundamental to its use as a building block in combinatorial chemistry and library synthesis for drug discovery programs.

Applications in Drug Discovery

The unique structural features of this compound make it a highly attractive scaffold in medicinal chemistry.

Bioisosteric Replacement

The 1,2,4-oxadiazole ring serves as a robust bioisostere for ester and amide groups. This replacement can lead to compounds with improved metabolic stability, as the oxadiazole ring is less susceptible to hydrolysis by esterases and amidases.[1]

Role of the Trifluoromethyl Group

The trifluoromethyl group is a key substituent in many modern pharmaceuticals. Its presence can enhance:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism.

-

Lipophilicity: Increased lipophilicity can improve membrane permeability and cellular uptake.

-

Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets.

Histone Deacetylase (HDAC) Inhibitors

Derivatives of 5-(trifluoromethyl)-1,2,4-oxadiazole have shown promise as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression. Dysregulation of HDACs is implicated in various diseases, including cancer and neurodegenerative disorders. The trifluoromethyl oxadiazole moiety can act as a zinc-binding group in the active site of HDACs.[8]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a reactive handle, a metabolically robust trifluoromethyl group, and a bioisosteric oxadiazole core provides a powerful platform for medicinal chemists. While further experimental characterization of its physicochemical properties is warranted, the established chemistry of the 1,2,4-oxadiazole system provides a solid foundation for its use in the rational design and synthesis of next-generation drug candidates.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. 2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1,3,4]OXADIAZOLE(723286-98-4) 1H NMR spectrum [chemicalbook.com]

- 3. 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C4H2ClF3N2O | CID 10442445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

Executive Summary

This compound is a heterocyclic compound engineered for high reactivity and metabolic stability, positioning it as a compound of significant interest in drug discovery and chemical biology. Its structure combines three key features: a stable 1,2,4-oxadiazole core, a metabolically robust trifluoromethyl group, and a highly reactive chloromethyl "warhead." This guide posits that the primary mechanism of action for this molecule is covalent inhibition . The trifluoromethyl-oxadiazole moiety is proposed to facilitate specific, non-covalent binding to a target protein, likely interacting with key residues or cofactors such as zinc. Following this initial binding, the electrophilic chloromethyl group engages a nearby nucleophilic amino acid residue (e.g., Cysteine, Histidine, Lysine) to form a stable, irreversible covalent bond, thereby inactivating the protein. This guide provides a comprehensive overview of this proposed mechanism, outlines robust experimental strategies for target identification and validation, and contextualizes its potential biological activities based on structurally related compounds.

Molecular Architecture and Functional Significance

The therapeutic and research potential of this compound stems directly from its unique chemical architecture. Each component of the molecule contributes a distinct and critical function.

-

1,2,4-Oxadiazole Core : This five-membered heterocycle is a well-established bioisostere for ester and amide functionalities in pharmacologically active molecules.[1] Its inclusion often confers enhanced metabolic stability by resisting hydrolysis by esterases, a common challenge in drug development.[1] The oxadiazole ring serves as a rigid scaffold, properly orienting the other functional groups for target interaction.[2][3]

-

Trifluoromethyl (-CF₃) Group : The -CF₃ group at position 3 is a critical determinant of the molecule's properties. It is a strong electron-withdrawing group that enhances the metabolic stability of the compound.[4] In analogous structures, the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has been identified as a novel, non-chelating zinc-binding group, crucial for potent inhibition of zinc-dependent enzymes like Class IIa histone deacetylases (HDACs).[5][6] The replacement of the -CF₃ group with less electronegative substitutes leads to a dramatic loss of activity, underscoring its essential role in target binding.[5]

-

Chloromethyl (-CH₂Cl) Group : Positioned at the 5-carbon, the chloromethyl group is a potent electrophilic warhead. The chlorine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack.[4][7] This functional group is the primary driver of the compound's ability to act as a covalent modifier, enabling it to form irreversible bonds with its biological targets.[4]

Proposed Mechanism of Action: Targeted Covalent Inhibition

Based on its molecular structure, the most probable mechanism of action for this compound is a two-step process of targeted covalent inhibition.

Step 1: Reversible Non-Covalent Binding The initial interaction between the inhibitor and its target protein is non-covalent. The trifluoromethyl-oxadiazole portion of the molecule guides the compound to the protein's active or allosteric site. This binding is driven by a combination of forces, including hydrophobic interactions and, potentially, coordination with a metal cofactor like zinc, as observed in related TFMO-based HDAC inhibitors.[5][6] This initial, reversible binding ensures target specificity and orients the reactive chloromethyl group in close proximity to a suitable nucleophilic residue.

Step 2: Irreversible Covalent Modification Once the inhibitor is correctly positioned within the binding pocket, a nucleophilic amino acid side chain (e.g., the thiol of cysteine, the imidazole of histidine, or the amine of lysine) attacks the electrophilic carbon of the chloromethyl group. This results in the displacement of the chloride ion and the formation of a stable, irreversible covalent bond between the inhibitor and the protein. This permanent modification leads to the inactivation of the target protein.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. This compound | 100442-49-7 | Benchchem [benchchem.com]

- 5. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole | Benchchem [benchchem.com]

Crystal structure of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

An In-depth Technical Guide for the Structural Elucidation of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle of significant interest in medicinal chemistry.[1] It is frequently employed by drug designers as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[2] The specific molecule of interest, this compound, combines this valuable core with two powerful functional groups. The trifluoromethyl (-CF3) group is known to enhance metabolic stability, modulate lipophilicity, and influence receptor binding affinity through its strong electron-withdrawing nature.[3][4] The chloromethyl (-CH2Cl) group serves as a reactive handle for further synthetic elaboration and, critically, introduces the potential for halogen bonding—a specific and directional non-covalent interaction increasingly exploited in rational drug design.[5][6]

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural determination of this compound using single-crystal X-ray diffraction (SC-XRD). While the specific crystal structure of this exact molecule is not publicly archived as of this writing, the protocols described herein are based on established, validated techniques for analogous small molecules and represent the gold standard for structural elucidation.[7]

Part I: Synthesis and High-Quality Crystal Growth

The foundational step for any crystallographic analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[8] The experimental choices outlined below are designed to maximize both yield and crystal quality.

Proposed Synthesis Pathway

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A robust and common method involves the cyclocondensation reaction between an amidoxime and a suitable carboxylic acid derivative.[1][9] For our target molecule, this involves the reaction of trifluoroacetamidoxime with chloroacetyl chloride.

Rationale for Reagent Selection:

-

Trifluoroacetamidoxime: This precursor provides the C3-CF3 fragment of the target oxadiazole. Its synthesis from trifluoroacetonitrile and hydroxylamine is a standard procedure.

-

Chloroacetyl chloride: This reagent provides the C5-CH2Cl fragment. As a highly reactive acid chloride, it facilitates an efficient acylation of the amidoxime, which is the necessary precursor to the final cyclization step.

Experimental Protocol: Synthesis & Purification

-

Step 1: Acylation. Trifluoroacetamidoxime is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., pyridine or triethylamine) at 0 °C.

-

Step 2: Reaction. Chloroacetyl chloride is added dropwise to the solution. The reaction is allowed to warm to room temperature and stirred for several hours until analysis (e.g., by Thin Layer Chromatography) shows complete consumption of the starting amidoxime.

-

Step 3: Cyclization. The intermediate O-acyl amidoxime is not isolated. The reaction mixture is gently heated under reflux. This thermal condition provides the energy needed for the intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.[10]

-

Step 4: Work-up & Purification. After cooling, the reaction mixture is washed sequentially with dilute acid (to remove the base), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Experimental Protocol: Crystal Growth

The goal is to create a supersaturated solution from which a single, defect-free crystal can nucleate and grow slowly.[8]

-

Solvent Screening: A small amount of the purified compound is tested for solubility in various solvents (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

-

Slow Evaporation (Recommended Method):

-

Dissolve the purified compound in a minimal amount of a suitable volatile solvent (e.g., a mixture of hexane and ethyl acetate) to achieve saturation.

-

Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks in a vibration-free environment.

-

-

Crystal Harvesting: Once suitable crystals (ideally 30-300 microns in size) have formed, they are carefully harvested using a cryo-loop and immediately prepared for mounting on the diffractometer.[8]

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a molecule and how those molecules pack in a solid-state lattice.[11][12]

Workflow for Structural Determination

The process follows a logical sequence from data collection to a final, validated structural model.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. ijres.org [ijres.org]

- 6. Halogen bonds in biological molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. mdpi.com [mdpi.com]

- 10. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 11. rigaku.com [rigaku.com]

- 12. excillum.com [excillum.com]

Topic: Reactivity and Stability of the Chloromethyl Group in 1,2,4-Oxadiazoles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2][3] The introduction of a chloromethyl group onto this heterocycle creates a versatile and highly reactive intermediate, pivotal for the synthesis of complex molecular architectures in drug discovery.[4][5] This technical guide provides an in-depth analysis of the chemical behavior of the chloromethyl group when attached to the 1,2,4-oxadiazole ring. We will explore the underlying principles governing its reactivity, particularly in nucleophilic substitution reactions, and critically evaluate the factors influencing the stability of the entire molecule, including potential degradation pathways. This document synthesizes field-proven insights and experimental data to offer a comprehensive resource for chemists engaged in the design, synthesis, and application of these valuable heterocyclic building blocks.

The Strategic Importance of Chloromethyl-1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical sciences.[6][7] Its utility as a metabolically robust isostere for esters and amides allows medicinal chemists to circumvent hydrolysis by endogenous esterases, thereby improving the pharmacokinetic profile of drug candidates.[1]

The strategic value of this scaffold is significantly amplified by the incorporation of a chloromethyl (-CH₂Cl) substituent. This group acts as a potent electrophilic handle, transforming the otherwise stable oxadiazole core into a versatile platform for molecular elaboration. The chloromethyl group is not merely a linker; its reactivity is intrinsically modulated by the electronic properties of the adjacent 1,2,4-oxadiazole ring, making it a predictable and controllable site for chemical modification.

Synthesis of Chloromethyl-1,2,4-Oxadiazoles

A foundational understanding of the synthesis of these intermediates is crucial, as the chosen route can influence purity, yield, and ultimately, the success of subsequent reactions. The most prevalent methods involve the cyclocondensation of an appropriate precursor.

A common and effective strategy is the reaction of an amidoxime with an acyl chloride bearing the chloromethyl group, such as chloroacetyl chloride.[8] This approach builds the oxadiazole ring with the chloromethyl moiety already incorporated. Alternatively, a pre-formed oxadiazole can be chloromethylated directly using reagents like chloromethyl methyl ether, though this may present regioselectivity challenges depending on the substitution pattern of the starting heterocycle.[4]

Diagram 1: General Synthetic Workflow

This diagram illustrates a common pathway for synthesizing and functionalizing chloromethyl-1,2,4-oxadiazoles.

Caption: Synthetic and functionalization pathway for chloromethyl-1,2,4-oxadiazoles.

Core Reactivity of the Chloromethyl Group

The primary mode of reactivity for the chloromethyl group is nucleophilic substitution. The presence of the electronegative chlorine atom and the electron-withdrawing 1,2,4-oxadiazole ring renders the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Mechanism: Nucleophilic Substitution (SN2)

The reaction overwhelmingly proceeds via an SN2 mechanism. The nucleophile attacks the electrophilic carbon atom, leading to a transition state where the nucleophile is forming a new bond and the chloride ion is simultaneously departing. This concerted mechanism results in an inversion of stereochemistry if the carbon were chiral, though in this achiral system, it primarily dictates the reaction kinetics and solvent effects.

The electron-withdrawing nature of the 1,2,4-oxadiazole ring is critical. It inductively pulls electron density away from the methylene carbon, enhancing its electrophilicity and stabilizing the forming negative charge on the departing chloride in the transition state. This makes the chloromethyl group on a 1,2,4-oxadiazole significantly more reactive than a simple alkyl chloride.

Diagram 2: SN2 Reaction Mechanism

This diagram details the SN2 pathway for nucleophilic substitution on the chloromethyl group.

Caption: The concerted SN2 mechanism for nucleophilic substitution.

Scope of Nucleophilic Reactions

The activated nature of the chloromethyl group allows it to serve as a versatile building block, readily participating in reactions with a broad spectrum of nucleophiles.[4] This versatility is fundamental to its application in constructing diverse molecular libraries.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Reference |

| O-Nucleophiles | Alcohols, Phenols | Ether | [4] |

| N-Nucleophiles | Amines, Azide | Amine, Azide | [4] |

| S-Nucleophiles | Thiols, Thiocyanate | Thioether, Thiocyanate | [1] |

| C-Nucleophiles | Potassium Cyanide (KCN) | Nitrile | [9][10] |

Unconventional Reactivity: The Decyanation Pathway

While the reaction with potassium cyanide (KCN) is expected to yield the corresponding nitrile, researchers have reported an unusual subsequent reaction. In the case of 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles, treatment with KCN can lead not only to the expected acetonitrile derivative but also to a decyanated alkane product.[9][10] This transformation involves the replacement of the entire nitrile group with a hydrogen atom, a non-reductive decyanation pathway proposed to proceed through the in-situ formation of HCN and the potential extrusion of cyanogen.[9] This unexpected outcome is highly dependent on reaction conditions such as temperature and stoichiometry of KCN, and it represents a critical consideration for scientists working with this specific transformation.[9]

Stability of the Chloromethyl-1,2,4-Oxadiazole System

The utility of a chemical intermediate is defined by both its reactivity and its stability. While the chloromethyl group is designed to be reactive, the overall molecule must be stable enough for storage, handling, and selective reaction.

Chemical Stability and Degradation

-

Hydrolysis: The high electrophilicity of the methylene carbon makes chloromethyl-1,2,4-oxadiazoles susceptible to hydrolysis. In the presence of water or other protic solvents, particularly under basic or acidic conditions, the chloromethyl group can be converted to a hydroxymethyl (-CH₂OH) group. This is a primary degradation pathway that must be considered during reaction workups and purification. Rigorously anhydrous conditions are recommended for storing and reacting these compounds.

-

Ring Stability: The 1,2,4-oxadiazole ring itself possesses moderate aromaticity and is generally stable under many synthetic conditions.[11] However, the O-N bond is known to be the weakest point in the ring and can be cleaved under certain thermal or photochemical conditions, leading to rearrangements.[11][12] Quantum mechanics computations suggest that among oxadiazole isomers, the 1,3,4- and 1,2,5- isomers are generally more stable than the 1,2,4-isomer.[13]

-

Enzymatic Hydrolysis: In biological or drug development contexts, a critical and surprising finding is that the 1,2,4-oxadiazole ring can be susceptible to enzymatic hydrolysis. For instance, studies on HDAC6 inhibitors revealed that the enzyme's active site can catalyze a double hydrolysis of a substituted 1,3,4-oxadiazole ring, converting it into an acylhydrazide.[14] This highlights a potential metabolic liability of the oxadiazole core itself, which is a crucial consideration for drug design professionals.[14]

Safety and Handling

Due to the reactive nature of the chloromethyl group, these compounds should be treated as toxic, corrosive, and alkylating agents.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. All manipulations should be performed in a well-ventilated fume hood. The fumes may be irritating to the respiratory system, and direct contact can cause skin and eye irritation or burns.[4]

Diagram 3: Factors Influencing Reactivity and Stability

This diagram summarizes the key factors that chemists must balance when working with this class of compounds.

Caption: A summary of the competing factors governing the utility of the title compounds.

Experimental Protocols & Methodologies

The following protocols are provided as representative examples. Researchers must adapt these procedures based on the specific substrate, scale, and available laboratory equipment.

Protocol: General Nucleophilic Substitution

This procedure outlines a general method for displacing the chloride with a generic amine nucleophile.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chloromethyl-1,2,4-oxadiazole (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or THF).

-

Addition of Reagents: Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq.) to the solution, followed by the amine nucleophile (1.1-1.5 eq.).

-

Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized product.

Causality Note: The use of a polar aprotic solvent is crucial as it solvates the cation of the base but does not hydrogen-bond with the nucleophile, thus maximizing its nucleophilicity. The excess base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

Protocol: Synthesis of 3-Aryl-5-chloromethyl-1,2,4-oxadiazole

This procedure is adapted from methodologies used to create the core intermediate.[1]

-

Preparation: To a solution of the corresponding aryl amidoxime (1.0 eq.) in a suitable solvent like THF or 1,4-dioxane, add a base such as pyridine or triethylamine (1.5 eq.) at 0 °C.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq.) in the same solvent while maintaining the temperature at 0 °C.

-

Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-100 °C) for several hours until TLC analysis indicates the consumption of the starting material and formation of the oxadiazole ring.

-

Workup: Cool the mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with dilute HCl (to remove base), saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography.

Summary and Outlook

Chloromethyl-1,2,4-oxadiazoles are highly valuable intermediates in synthetic and medicinal chemistry. The chloromethyl group, activated by the electron-withdrawing heterocycle, provides a reliable site for SN2 reactions with a wide array of nucleophiles. This reactivity allows for the late-stage functionalization of molecules, a highly desirable strategy in drug discovery programs for generating structure-activity relationship (SAR) data.

However, researchers must remain vigilant of the compound's stability. The primary liability is hydrolysis to the corresponding alcohol, necessitating careful handling under anhydrous conditions. Furthermore, the potential for unexpected side reactions, such as the decyanation pathway with KCN, and the latent instability of the oxadiazole ring itself to enzymatic or harsh chemical conditions, must be considered. By understanding and controlling the interplay between reactivity and stability, scientists can fully harness the synthetic potential of these powerful building blocks to create novel therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. soc.chim.it [soc.chim.it]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 14. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Trifluoromethyl Group in Modulating the Bioactivity of 1,2,4-Oxadiazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Executive Summary: The strategic incorporation of the trifluoromethyl (CF₃) group into the 1,2,4-oxadiazole scaffold represents a powerful tactic in modern medicinal chemistry. This guide elucidates the synergistic relationship between these two moieties, providing an in-depth analysis of how the CF₃ group profoundly influences the physicochemical properties, metabolic stability, and target-binding interactions of 1,2,4-oxadiazole-based drug candidates. By examining underlying principles, case studies, and experimental protocols, this document serves as a technical resource for researchers and scientists aiming to harness this potent combination for the rational design of next-generation therapeutics.

Section 1: Foundational Principles in Medicinal Chemistry

The 1,2,4-Oxadiazole: A Privileged Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1][2][3] Its prominence stems largely from its role as a bioisostere for ester and amide functionalities.[1][4][5][6][7] Unlike esters and amides, the 1,2,4-oxadiazole ring is resistant to hydrolysis by metabolic enzymes, a crucial advantage for improving the pharmacokinetic profile of a drug candidate.[1][5] This heterocycle is not merely a passive structural replacement; it actively participates in molecular interactions, such as hydrogen bonding, and contributes to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][8]

The Trifluoromethyl Group: A "Power" Substituent

The trifluoromethyl (CF₃) group is one of the most impactful substituents in medicinal chemistry.[9][10] Its unique electronic and steric properties allow for the fine-tuning of a molecule's bioactivity and pharmacokinetic profile.[11][12][13] The key attributes of the CF₃ group include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond.[11][12] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, effectively blocking metabolic "hot spots" and increasing a drug's half-life.[9][14][15]

-

Increased Lipophilicity: The CF₃ group is significantly lipophilic, with a Hansch-Fujita π constant of +0.88.[12][16] This property can enhance a molecule's ability to cross biological membranes, improving absorption and distribution.[9][11][17]

-

Strong Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms makes the CF₃ group a potent electron-withdrawing substituent.[10][14][16] This can modulate the pKa of nearby functional groups, influencing ionization state at physiological pH and altering binding interactions with protein targets.[13][14]

-

Modulation of Target Binding: The steric bulk and unique electronic properties of the CF₃ group can lead to stronger and more selective interactions with biological targets.[9] It can participate in favorable hydrophobic interactions and multipolar interactions with protein backbones, enhancing binding affinity.[12][16][18]

Section 2: Synergistic Effects of Combining the CF₃ Group and 1,2,4-Oxadiazole Ring

The combination of a CF₃ group with a 1,2,4-oxadiazole core creates a powerful synergy, where the properties of each moiety are amplified to optimize a compound for therapeutic use.

Modulation of Physicochemical Properties

The introduction of a CF₃ group onto a 1,2,4-oxadiazole-containing molecule predictably alters its key physicochemical parameters. These changes are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Property | Change upon CF₃ Introduction | Rationale & Impact |

| Lipophilicity (LogP/LogD) | Increase | The CF₃ group is highly lipophilic (π = +0.88), which generally increases the overall lipophilicity of the molecule.[12][16][19] This can improve membrane permeability and cell uptake but must be balanced to avoid poor aqueous solubility. |

| Aqueous Solubility | Decrease | Increased lipophilicity typically leads to reduced solubility in aqueous media. This is a critical consideration for formulation and bioavailability. |

| pKa | Decrease (for adjacent acids) / Decrease (for adjacent bases) | The strong electron-withdrawing nature of the CF₃ group lowers the pKa of nearby acidic or basic centers.[14][20] This alters the ionization state at physiological pH, affecting solubility, permeability, and target binding. |

| Metabolic Stability | Significant Increase | The robust C-F bonds are resistant to CYP450-mediated oxidation.[9][15] Placing a CF₃ group at a metabolically labile position, such as a methyl or unsubstituted aromatic carbon, can block this pathway, prolonging the drug's half-life.[14][15] |

Enhancing Metabolic Stability: A Visual Explanation

One of the primary reasons for introducing a CF₃ group is to block metabolic oxidation. For example, a terminal methyl group on an alkyl chain or an unsubstituted position on an aromatic ring can be susceptible to hydroxylation by CYP enzymes, leading to rapid clearance. Replacing a methyl group (CH₃) with a trifluoromethyl group (CF₃) effectively prevents this metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 14. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. grokipedia.com [grokipedia.com]

- 17. nbinno.com [nbinno.com]

- 18. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Sourcing and Proposed Synthesis of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole: A Key Intermediate for Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The trifluoromethyl group offers enhanced metabolic stability and lipophilicity, while the reactive chloromethyl handle provides a versatile point for derivatization and conjugation. This guide addresses the critical challenge of sourcing this compound, noting its general absence from commercial stock catalogs. We conclude that custom synthesis is the most viable acquisition strategy. To this end, this document provides a comprehensive, scientifically-grounded analysis, including a proposed two-step synthetic pathway starting from readily available precursors. Detailed, step-by-step experimental protocols are presented, explaining the rationale behind procedural choices to ensure methodological robustness. This guide serves as a practical roadmap for research teams requiring access to this valuable chemical intermediate.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a prominent scaffold in modern medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities. This substitution can significantly improve a drug candidate's pharmacokinetic profile by enhancing its metabolic stability and oral bioavailability. The specific disubstitution pattern of this compound confers two strategically important features:

-

3-Trifluoromethyl Group: The -CF₃ group is a classic feature in drug design known to block oxidative metabolism, increase binding affinity through favorable electronic interactions, and enhance membrane permeability by increasing lipophilicity.

-

5-Chloromethyl Group: This functional group acts as a moderately reactive electrophilic "handle." It allows for straightforward nucleophilic substitution reactions, enabling the covalent attachment of the oxadiazole core to a wide array of secondary building blocks, such as phenols, amines, and thiols, to build molecular complexity and explore structure-activity relationships (SAR).

Given these features, this compound is an attractive starting point for constructing novel chemical libraries targeting a range of therapeutic areas.

Commercial Availability and Sourcing Strategy

A thorough survey of major chemical supplier catalogs indicates that This compound is not a standard, off-the-shelf product. Its specialized nature means that researchers must pursue a custom synthesis route.

This process typically involves providing the desired structure, purity requirements, and quantity to a specialized contract research organization (CRO) or a custom synthesis company. These organizations have the expertise and infrastructure to perform multi-step syntheses of novel compounds.

Table 1: Recommended Custom Synthesis Providers

| Supplier | Service Focus | Geographic Reach | Website |

| WuXi AppTec | Integrated drug discovery and development services, including custom synthesis. | Global | https://www.wuxiapptec.com/ |

| Syngene International | Custom synthesis, process development, and contract manufacturing. | Global | https://syngeneintl.com/ |

| Pharmaron | Chemistry services for drug discovery and development, including custom synthesis. | Global | https://www.pharmaron.com/ |

| Enamine | Custom synthesis of building blocks, screening compounds, and intermediates. | Global | https://enamine.net/ |

Note: When requesting a quote, be prepared to provide the chemical structure, CAS number (if known, though likely not available for this compound), desired quantity, and required purity level (e.g., >95%). The supplier will then provide a quote and an estimated lead time for the synthesis.

Proposed Synthetic Pathway and Retrosynthetic Analysis

For research groups equipped to perform their own syntheses, we propose a robust and logical two-step pathway. The core strategy involves the well-established method of forming the 1,2,4-oxadiazole ring via the cyclization of an O-acylated amidoxime intermediate.

Retrosynthetic Analysis

The retrosynthesis begins by disconnecting the 1,2,4-oxadiazole ring at the N2-C3 and O1-C5 bonds, a standard approach for this heterocycle. This disconnection reveals a key intermediate, trifluoroacetamidoxime, and a suitable acylating agent, chloroacetyl chloride. The amidoxime itself can be readily prepared from trifluoroacetonitrile and hydroxylamine. This analysis points to a straightforward and high-yielding forward synthesis from common starting materials.

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis Workflow

The proposed forward synthesis is a two-step process designed for efficiency and scalability in a standard laboratory setting.

-

Step 1: Amidoxime Formation. Trifluoroacetonitrile is reacted with hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base) in a suitable solvent like ethanol or methanol. This reaction proceeds readily at or slightly above room temperature to yield trifluoroacetamidoxime.

-

Step 2: Acylation and Cyclocondensation. The trifluoroacetamidoxime intermediate is then acylated with chloroacetyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction. The resulting O-acylated intermediate undergoes a spontaneous or heat-induced dehydrative cyclization to form the final this compound product.

Caption: Proposed two-step forward synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, general procedure adapted from established methods for synthesizing similar 1,2,4-oxadiazoles.

Step 1: Synthesis of Trifluoroacetamidoxime

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in methanol (3-4 mL per gram).

-

Base Addition: To this stirring suspension, add a solution of sodium hydroxide (1.0 eq) in methanol dropwise at 0 °C (ice bath). A precipitate of sodium chloride will form. Allow the mixture to stir for 30 minutes.

-

Reaction with Nitrile: Filter off the sodium chloride precipitate and wash it with a small amount of cold methanol. Transfer the filtrate (containing free hydroxylamine) to a clean, dry flask. To this solution, slowly add trifluoroacetonitrile (1.0 eq) at 0 °C.

-

Causality Note: The reaction is exothermic; slow addition at 0 °C is crucial for safety and to prevent side reactions. Methanol is an excellent solvent for all reactants.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. The resulting crude residue, trifluoroacetamidoxime, can often be used in the next step without further purification. If purification is needed, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (nitrogen or argon), dissolve the crude trifluoroacetamidoxime (1.0 eq) from the previous step in anhydrous pyridine (3-5 mL per gram) or anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Causality Note: Anhydrous conditions are critical as chloroacetyl chloride is highly reactive towards water. Pyridine serves as both the solvent and the base to neutralize the HCl byproduct. THF can be used as an alternative solvent with a separate base like triethylamine (1.2 eq).

-

-

Acylating Agent Addition: Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel to the stirring solution, maintaining the temperature at 0 °C. A precipitate (pyridinium hydrochloride) will form immediately.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Then, gently heat the mixture to 50-60 °C for 4-6 hours to ensure complete cyclization. Monitor the reaction by TLC or LC-MS.

-

Causality Note: The initial acylation is rapid at 0 °C. Gentle heating provides the energy needed for the dehydration and ring-closing step to form the stable oxadiazole ring.

-

-

Workup and Purification: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate. b. Separate the organic layer. Wash it sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Characterization and Quality Control

The identity and purity of the final compound must be confirmed using standard analytical techniques.

-

¹H NMR: Expect a singlet in the region of δ 4.5-5.0 ppm corresponding to the two protons of the chloromethyl (-CH₂Cl) group.

-

¹⁹F NMR: Expect a singlet corresponding to the three fluorine atoms of the trifluoromethyl (-CF₃) group.

-

¹³C NMR: Expect distinct signals for the CF₃ carbon, the CH₂Cl carbon, and the two aromatic carbons of the oxadiazole ring (C3 and C5).

-

Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak [M]+ or protonated molecular ion peak [M+H]+, along with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a target purity of >95% for most research applications.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, its structure suggests the following precautions:

-

Hazards:

-

The chloromethyl group makes the compound a potential alkylating agent and lachrymator (tear-inducing).

-

Trifluoromethylated compounds should be handled with care.

-

The precursors (trifluoroacetonitrile, chloroacetyl chloride) are toxic and corrosive.

-

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a suitable choice).

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases or oxidizing agents.

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Among the pantheon of heterocyclic scaffolds, the 1,2,4-oxadiazole ring has emerged as a "privileged" structure, prized for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities.[1][2] This guide provides an in-depth technical exploration of a particularly intriguing derivative: 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole . We will dissect its synthesis, reactivity, and burgeoning applications, offering a strategic blueprint for its utilization in drug discovery and development.

Core Molecular Attributes: A Data-Driven Overview

To fully appreciate the potential of this scaffold, a firm grasp of its fundamental physicochemical properties is essential.

| Property | Value | Source |

| Molecular Formula | C₄H₂ClF₃N₂O | [3] |

| Molecular Weight | 186.52 g/mol | [3] |

| Appearance | Solid (typical) | [3] |

| InChI Key | WACHKVQSVMCWOH-UHFFFAOYSA-N | [3] |

| SMILES | FC(F)(F)C1=NOC(CCl)=N1 | [3] |

The Synthetic Pathway: From Precursors to the Privileged Core

The construction of the this compound core hinges on a classical and robust synthetic strategy in heterocyclic chemistry: the cyclization of an O-acylamidoxime.[1][4] This process involves the reaction of an amidoxime with an acyl chloride, followed by a dehydration-cyclization step.

Conceptual Synthesis Workflow

The overall synthetic strategy can be visualized as a two-stage process, starting from readily available precursors.

References

Methodological & Application

Application Note: Synthetic Protocols for the Derivatization of 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

Introduction: The Strategic Value of the 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in modern medicinal chemistry, prized for its role as a metabolically robust bioisostere for amide and ester functionalities.[1][2] This five-membered ring system is frequently integrated into drug candidates to enhance pharmacokinetic profiles and modulate biological activity.[3] The introduction of a trifluoromethyl (CF₃) group, as seen in the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety, can further improve properties such as metabolic stability, binding affinity, and cell permeability.[4] Notably, TFMO-containing molecules have emerged as potent and selective inhibitors of class IIa histone deacetylases (HDACs), which are significant targets in oncology and neurology.[4][5]

This application note provides a comprehensive guide to the synthetic manipulation of This compound . This key intermediate possesses a highly reactive C5-chloromethyl group, which serves as a versatile electrophilic handle for the introduction of diverse functional groups via nucleophilic substitution. The strongly electron-withdrawing nature of the 3-trifluoromethyl-1,2,4-oxadiazole ring system activates the adjacent chloromethyl group, facilitating efficient displacement by a wide range of nucleophiles under well-controlled conditions.[6]

We present detailed, field-proven protocols for the synthesis of ether, amine, thioether, and azide derivatives, intended for researchers, medicinal chemists, and drug development professionals engaged in the creation of novel chemical entities.

Safety and Handling: A Critical Overview

This compound is a reactive chemical intermediate that requires careful handling to ensure laboratory safety.

-

Hazard Identification: The compound is classified as acutely toxic if swallowed (GHS Hazard category 3). It is designated with the GHS06 pictogram (skull and crossbones) and the signal word "Danger". The primary hazard statement is H301: Toxic if swallowed. Analogous chloromethylated heterocycles are often classified as corrosive and lachrymatory.[7]

-

Personal Protective Equipment (PPE): Due to the compound's toxicity and potential for causing severe skin and eye irritation, the following PPE is mandatory:

-

Handling Procedures:

-

Spill & Disposal: In case of a spill, clean up using dry procedures to avoid generating dust and place the material in a suitable, labeled container for hazardous waste disposal.[7] Dispose of contents and container to an authorized special waste collection point in accordance with local, state, and federal regulations.[7]

Synthetic Workflow Overview

The derivatization strategy is centered on the nucleophilic displacement of the chloride from the C5-methyl position. This Sɴ2 reaction is highly efficient due to the stability of the 1,2,4-oxadiazole ring and the activating effect of the trifluoromethyl group.

Caption: General workflow for the synthesis of derivatives.

General Protocol for Nucleophilic Substitution

The following is a generalized procedure that can be adapted for various nucleophiles. Specific conditions are detailed in the subsequent sections.

-

Reagent Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, ACN, THF, DMSO) to dissolve the starting material.

-

Base Addition: Add the appropriate base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (1.1–2.0 eq.). The choice of base is critical; inorganic bases are suitable for phenols and thiols, while non-nucleophilic organic bases are preferred for amines to prevent competitive reactions.

-

Nucleophile Addition: Add the nucleophile (1.0–1.2 eq.) to the stirring mixture. The addition can be done neat or as a solution in the reaction solvent.

-

Reaction Monitoring: Stir the reaction at the specified temperature (ranging from room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution (e.g., NH₄Cl).

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the final derivative.

Application Protocols: Synthesis of Key Derivatives

Protocol 1: Synthesis of Aryl/Alkyl Ethers (O-Alkylation)

The reaction with phenols and alcohols proceeds smoothly using a mild inorganic base to deprotonate the hydroxyl group, forming the corresponding nucleophilic alkoxide or phenoxide in situ.

Caption: Sɴ2 mechanism for ether synthesis.

| Parameter | Condition | Rationale / Notes |

| Nucleophile | 4-Methoxyphenol (1.1 eq.) | A representative electron-rich phenol. Aliphatic alcohols can also be used. |

| Base | Potassium Carbonate (K₂CO₃) (1.5 eq.) | Mild, inexpensive base sufficient to deprotonate the phenol without promoting side reactions. |

| Solvent | Acetonitrile (ACN) | A polar aprotic solvent that effectively solubilizes the reagents and facilitates Sɴ2 reactions. |

| Temperature | 60 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |

| Time | 4–8 hours | Typical reaction time; monitor by TLC for completion. |

Step-by-Step Methodology:

-

Charge a round-bottom flask with this compound (1.0 g, 5.42 mmol), 4-methoxyphenol (0.74 g, 5.96 mmol), and potassium carbonate (1.12 g, 8.13 mmol).

-

Add 20 mL of anhydrous acetonitrile.

-

Heat the mixture to 60 °C and stir under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

After completion (approx. 6 hours), cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

Purify by flash column chromatography on silica gel to obtain the desired ether derivative.

Protocol 2: Synthesis of Secondary/Tertiary Amines (N-Alkylation)

The alkylation of primary or secondary amines is a cornerstone of library synthesis. A non-nucleophilic organic base is employed to scavenge the HCl generated during the reaction, preventing the formation of the non-nucleophilic amine hydrochloride salt.

| Parameter | Condition | Rationale / Notes |

| Nucleophile | Morpholine (1.2 eq.) | A common secondary amine. Other primary or secondary amines can be substituted. |

| Base | DIPEA (Diisopropylethylamine) (1.5 eq.) | A sterically hindered, non-nucleophilic base that will not compete with the amine nucleophile. |

| Solvent | Tetrahydrofuran (THF) | A less polar aprotic solvent suitable for this transformation. |

| Temperature | Room Temperature | The high reactivity of the chloromethyl group often allows this reaction to proceed efficiently without heating. |

| Time | 12–24 hours | Reactions are typically left overnight to ensure full conversion. |

Step-by-Step Methodology:

-

Dissolve this compound (1.0 g, 5.42 mmol) in 25 mL of anhydrous THF in a flask under nitrogen.

-

Add morpholine (0.56 mL, 6.50 mmol) followed by DIPEA (1.42 mL, 8.13 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Partition the residue between ethyl acetate (50 mL) and water (30 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude material via flash chromatography to yield the pure amine product.

Protocol 3: Synthesis of Thioethers (S-Alkylation)

Thiols are excellent nucleophiles and react readily with the chloromethyl substrate. A strong base is often used to ensure complete formation of the highly nucleophilic thiolate anion.

| Parameter | Condition | Rationale / Notes |

| Nucleophile | 4-Chlorothiophenol (1.1 eq.) | A representative aromatic thiol. Aliphatic thiols are also suitable. |

| Base | Cesium Carbonate (Cs₂CO₃) (1.3 eq.) | Highly effective base for S-alkylation, promoting rapid and clean reactions. |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that enhances the rate of Sɴ2 reactions and solubilizes the cesium thiolate salt. |

| Temperature | Room Temperature | The high nucleophilicity of thiolates allows the reaction to proceed quickly at ambient temperature. |

| Time | 1–3 hours | Reactions are generally rapid; monitor closely by TLC. |

Step-by-Step Methodology:

-

To a solution of 4-chlorothiophenol (0.86 g, 5.96 mmol) in 15 mL of anhydrous DMF, add cesium carbonate (2.29 g, 7.05 mmol).

-

Stir the mixture at room temperature for 20 minutes to pre-form the thiolate.

-

Add a solution of this compound (1.0 g, 5.42 mmol) in 5 mL of anhydrous DMF dropwise.

-

Stir at room temperature and monitor the reaction by TLC.

-

Once complete (approx. 2 hours), pour the reaction mixture into 100 mL of ice-water.

-

Extract the aqueous suspension with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

-

Purify the resulting residue by column chromatography to afford the pure thioether.

Protocol 4: Synthesis of 5-(Azidomethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

The azide derivative is a valuable synthetic intermediate, enabling further functionalization via click chemistry (Huisgen cycloaddition) or reduction to the primary amine. The substitution reaction with sodium azide is a classic, high-yielding transformation.[9]

| Parameter | Condition | Rationale / Notes |

| Nucleophile | Sodium Azide (NaN₃) (1.5 eq.) | Standard reagent for introducing the azide functionality. Caution: Sodium azide is highly toxic. |

| Base | Not required | Sodium azide is the salt of a strong acid (HN₃) and is sufficiently nucleophilic on its own. |

| Solvent | Dimethyl Sulfoxide (DMSO) | An excellent solvent for Sɴ2 reactions involving anionic nucleophiles. |

| Temperature | Room Temperature | The reaction proceeds efficiently without heating. |

| Time | 3–6 hours | Monitor by TLC for complete consumption of the chloride. |

Step-by-Step Methodology:

-

CAUTION: Handle sodium azide with extreme care in a fume hood. Avoid contact with acids, which generates highly toxic hydrazoic acid gas.

-

Dissolve this compound (1.0 g, 5.42 mmol) in 15 mL of anhydrous DMSO.

-

Add sodium azide (0.53 g, 8.13 mmol) in one portion.

-

Stir the mixture at room temperature for 4 hours.

-

Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 40 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the solution over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoid excessive heating of the crude azide).

-

The resulting 5-(azidomethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is often of sufficient purity for subsequent steps, or it can be purified by careful column chromatography.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | • Insufficiently active nucleophile.• Base is too weak or insoluble.• Reaction temperature is too low. | • For weak nucleophiles (e.g., some alcohols), use a stronger base like NaH to pre-form the alkoxide.• Switch to a more effective base (e.g., K₂CO₃ to Cs₂CO₃).• Increase the reaction temperature in 10-20 °C increments. |

| Multiple Products / Side Reactions | • Base is acting as a nucleophile.• Di-alkylation of primary amines.• Elimination reaction (minor pathway). | • For N-alkylation, use a non-nucleophilic base like DIPEA or 2,6-lutidine.• Use a large excess of the primary amine to favor mono-alkylation.• Ensure reaction temperature is not excessively high. |

| Recovery of Starting Material | • Inactive nucleophile/base.• Reaction time is too short.• Moisture in the reaction. | • Check the purity and activity of reagents.• Allow the reaction to stir for a longer period.• Ensure all glassware is oven-dried and use anhydrous solvents. |

| Difficult Purification | • Product and starting material have similar Rf values.• Byproducts are difficult to separate. | • Try a different solvent system for column chromatography.• Consider an alternative purification method like recrystallization or preparative HPLC.• Re-evaluate the work-up procedure to remove impurities before chromatography. |

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole | Benchchem [benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Building Block for Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its unique properties as a bioisostere and its broad spectrum of biological activities.[1][2] This scaffold is frequently employed as a metabolically robust replacement for ester and amide functionalities, which are often susceptible to enzymatic hydrolysis in vivo.[3][4][5] The strategic functionalization of this core leads to versatile building blocks for drug discovery programs.

This guide focuses on 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole , a reagent of particular interest due to its dual-functionality. The molecule's utility is derived from two key features:

-

The Trifluoromethyl (CF₃) Group: This strongly electron-withdrawing group profoundly influences the molecule's physicochemical properties. It enhances metabolic stability by blocking potential sites of oxidative metabolism, increases lipophilicity which can improve cell membrane permeability, and can engage in unique, non-covalent interactions with biological targets.[6][7][8] In specific contexts, such as in histone deacetylase (HDAC) inhibitors, the trifluoromethyl-oxadiazole (TFMO) moiety acts as a potent, non-chelating zinc-binding group (ZBG).[9][10]

-

The Chloromethyl (CH₂Cl) Group: This functionality serves as a highly reactive electrophilic handle. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the straightforward covalent attachment of the trifluoromethyl-oxadiazole scaffold to a wide array of molecules containing nucleophiles like amines, phenols, thiols, and carbanions, primarily through SN2 reactions.[11]

The combination of a stable, bio-active core and a reactive handle for molecular elaboration makes this compound an exceptionally valuable tool for medicinal chemists aiming to optimize lead compounds and explore novel chemical space.

Physicochemical Properties and Core Reactivity

A foundational understanding of the reagent's properties and reactivity is essential for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₄H₂ClF₃N₂O |

| Molecular Weight | 186.52 g/mol [12] |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid |

| Reactivity Core | Electrophilic chloromethyl group |

| Primary Reaction | Nucleophilic Substitution (SN2) |

The primary mode of reactivity involves the displacement of the chloride ion by a nucleophile. This reaction is typically efficient and allows for the stable linkage of the oxadiazole heterocycle to a target scaffold.

Caption: General SN2 reactivity of the title compound with nucleophiles.

Synthesis of the Building Block

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A common and reliable method involves the condensation and subsequent cyclization of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride. For the title compound, this involves the reaction of trifluoroacetamidoxime with chloroacetyl chloride.

Caption: Plausible two-step synthesis of the title building block.

Application Protocol 1: Bioisosteric Replacement via N-Alkylation

Objective: To replace a metabolically liable amide or ester linkage in a lead compound with the stable 1,2,4-oxadiazole ring by coupling this compound with a primary or secondary amine.